molecular formula C19H20ClN3O2S B2591566 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide CAS No. 941998-89-6

2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide

Cat. No.: B2591566
CAS No.: 941998-89-6
M. Wt: 389.9
InChI Key: JLVLFKOHXPQVCQ-UHFFFAOYSA-N
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Description

2-(4-(3-Chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is a synthetically designed small molecule that incorporates multiple pharmacologically significant motifs, making it a valuable chemical scaffold for preclinical research and drug discovery. The compound features a 3-chlorophenyl-substituted piperazine core, a structural element extensively documented in scientific literature for its diverse biological activities. Piperazine derivatives are recognized for their presence in compounds acting on the central nervous system, as well as demonstrating antimicrobial and anticancer properties in research settings . The molecule is further functionalized with a 2-oxoacetamide linker and an N-(2-(methylthio)phenyl) group. The strategic inclusion of the methylthioether on the aniline ring can influence the compound's electronic properties, lipophilicity, and potential for metabolic interactions, which are critical parameters in lead optimization studies . This specific molecular architecture suggests potential utility as a key intermediate or target structure in medicinal chemistry programs, particularly for investigating kinase inhibition , receptor antagonism , or antimicrobial mechanisms . Researchers can leverage this compound as a building block for synthesizing more complex chemical entities or as a pharmacological probe to explore novel biological pathways. The presence of the amide bond and the substituted piperazine also makes it a candidate for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for various conditions. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S/c1-26-17-8-3-2-7-16(17)21-18(24)19(25)23-11-9-22(10-12-23)15-6-4-5-14(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVLFKOHXPQVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 3-chlorophenylpiperazine with 2-(methylthio)benzoyl chloride under basic conditions to form the desired oxoacetamide compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxoacetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Ammonia, thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting neurological disorders, given its piperazine core, which is common in many psychoactive drugs.

    Pharmacology: It can be studied for its potential effects on various biological targets, including receptors and enzymes.

    Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of more complex molecules for industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl and oxoacetamide groups may enhance binding affinity and specificity for these targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Based Compounds with Halogenated Aromatic Substituents

Key Analogs :

Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3): Differs in the quinoline-carbonyl backbone and 4-chlorophenyl substitution. The 4-chlorophenyl group may enhance π-π stacking interactions compared to the 3-chloro isomer in the target compound.

2-[{4-Amino-6-[4-(4-chlorophenyl)piperazin-1-yl]-1,3,5-triazin-2-yl}methylthio]-N-(1H-benzo[d]imidazol-2(3H)-ylidene)-4-chloro-5-methylbenzenesulfonamide (23): Contains a 4-chlorophenyl-piperazine moiety linked to a sulfonamide-triazine scaffold. Lower yield (24%) compared to the 3-chlorophenyl analog (Compound 24, 51%) . Positional isomerism (3-Cl vs. 4-Cl) may alter receptor binding kinetics.

N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide: Features a 4-chlorophenyl group and an ethylpiperazine side chain.

Table 1: Impact of Halogen Position on Piperazine Derivatives
Compound Chlorophenyl Position Key Functional Groups Yield (%) Notable Properties
Target Compound 3-chloro Oxoacetamide, methylthio phenyl N/A High lipophilicity (SMe group)
C3 4-chloro Quinoline-carbonyl, benzoate N/A Enhanced π-π stacking
Compound 23 4-chloro Sulfonamide-triazine 24 Lower solubility
Compound 24 3-chloro Sulfonamide-triazine 51 Higher yield, similar scaffold

Acetamide Derivatives with Heteroatom Substituents

Key Analogs :

Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) :

  • Contains a 3-chlorophenyl-ureido group and thiazole ring.
  • Reported yield: 89.1%; ESI-MS m/z: 514.2 [M+H]+ .
  • The thiazole and ureido groups may confer distinct hydrogen-bonding interactions compared to the oxoacetamide in the target compound.

2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (2e): Indole-glyoxylamide scaffold with a 4-chlorophenyl group. The indole core contrasts with the piperazine in the target compound but highlights the role of chlorophenyl groups in anticancer activity.

940860-27-5 (2-[[2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethyl]thio]-N-(2-fluorophenyl)acetamide) :

  • Structurally closest analog: shares the 3-chlorophenyl-piperazine and thioacetamide groups.
  • The 2-fluorophenyl substituent vs. methylthio group may influence metabolic stability .

Pharmacological and Receptor Binding Insights

  • 5-HT Receptor Affinity : Piperazine derivatives with 4-phenyl groups (e.g., compounds 5–7 in ) exhibit high 5-HT₂ₐ receptor antagonism (Ki = 15–46 nM). The 3-chlorophenyl substitution in the target compound may modulate similar serotonergic activity .
  • Anticancer Potential: Compound 24 (3-chlorophenyl-piperazine-triazine) showed moderate antitumor activity, though specific data are lacking . The methylthio group in the target compound could enhance cytotoxicity via sulfur-mediated redox interactions.

Biological Activity

The compound 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory effects, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C_{17}H_{20}ClN_{3}O_{2}S
  • Molecular Weight : 357.88 g/mol

Antibacterial Activity

Research indicates that piperazine derivatives, including those with chlorophenyl substitutions, exhibit notable antibacterial properties. For instance, compounds similar to the one in focus have shown efficacy against various bacterial strains. The synthesis and evaluation of related compounds have demonstrated that modifications in the piperazine ring can significantly enhance antibacterial activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli12.5 μg/mL
2S. aureus6.25 μg/mL
3P. aeruginosa25 μg/mL

Table 1: Antibacterial activity of related piperazine derivatives.

Anticancer Activity

The anticancer potential of the compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Studies have shown that compounds with similar structures induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic markers.

  • Case Study : A study on 4-chlorophenyl piperazine derivatives revealed significant cytotoxic effects, with IC50 values indicating potent activity against MCF-7 cells (IC50 = 5.36 μg/mL) and HepG2 cells (IC50 = 10.10 μg/mL) .
Cell LineIC50 (μg/mL)Mechanism of Action
MCF-75.36Apoptosis induction
HepG210.10Cell cycle arrest at G2/M phase

Table 2: Anticancer activity of piperazine derivatives.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated, particularly focusing on acetylcholinesterase (AChE) inhibition, which is relevant in neuropharmacology.

  • Findings : Compounds structurally related to the target molecule have shown AChE inhibition with varying degrees of potency, suggesting potential applications in treating neurodegenerative diseases.
CompoundAChE Inhibition (%) at 100 μM
A75
B60
C45

Table 3: AChE inhibition by related compounds.

The biological activity of This compound is thought to be mediated through multiple pathways:

  • Apoptotic Pathways : Induction of pro-apoptotic proteins and inhibition of anti-apoptotic factors.
  • Cell Cycle Regulation : Arresting the cell cycle at specific phases to prevent proliferation.
  • Enzyme Interaction : Binding to active sites of target enzymes, leading to their inhibition.

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